molecular formula C13H21NO2 B3164539 (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 893574-90-8

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine

Cat. No.: B3164539
CAS No.: 893574-90-8
M. Wt: 223.31 g/mol
InChI Key: MTNRVSGVXMTQOC-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine is a secondary amine featuring a branched butan-2-yl group attached to a benzylamine scaffold substituted with 2,4-dimethoxy groups. The 2,4-dimethoxyphenyl group enhances electron density at the aromatic ring, influencing reactivity and interaction with biological targets, while the butan-2-yl chain introduces steric bulk that may modulate solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-6-7-12(15-3)8-13(11)16-4/h6-8,10,14H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNRVSGVXMTQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new substituted amine compounds.

Scientific Research Applications

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine and its analogs:

Compound Name Molecular Formula Key Substituents Structural Features Potential Applications References
(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine C₁₄H₂₃NO₂ 2,4-Dimethoxyphenyl, butan-2-yl Secondary amine, electron-rich aryl group Pharmaceutical intermediates Inferred
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine C₁₄H₂₁NO₂ 2,4-Dimethoxyphenyl, cyclopropylethyl Rigid cyclopropane ring, secondary amine Bioactive compound development
(Butan-2-yl)[(4-methylphenyl)methyl]amine Hydrochloride C₁₂H₂₀ClN 4-Methylphenyl, butan-2-yl Hydrophobic aryl group, hydrochloride salt Agrochemical synthesis
(2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methylamine C₁₈H₂₃NO₂ 2,4-Dimethoxy, 2,6-dimethylphenyl Tertiary amine, dual aromatic substitution Material science applications
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine C₁₁H₁₈N₂O₂ 2,4-Dimethoxyphenyl, ethylenediamine Primary/secondary amine, polar backbone Chelating agents, drug delivery

Structural and Functional Analysis

This increases solubility in polar solvents and may improve binding to enzymes or receptors . In contrast, the 2,6-dimethylphenyl group in (2,4-dimethoxyphenyl)(2,6-dimethylphenyl)methylamine introduces steric hindrance, reducing reactivity but improving stability in hydrophobic environments .

Alkyl Chain Modifications: The butan-2-yl group provides moderate steric bulk and lipophilicity, balancing solubility and membrane permeability. Shorter chains (e.g., ethylenediamine in ) increase polarity and hydrogen-bonding capacity, favoring applications in chelation or as protonatable motifs in drug design.

Amine Functionality :

  • Secondary amines (target compound, ) are less basic than primary amines (e.g., ), reducing undesired protonation at physiological pH. Tertiary amines () exhibit even lower basicity, often utilized to minimize off-target interactions in medicinal chemistry.

Biological Activity

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine is an organic compound with potential applications in medicinal chemistry due to its structural properties and biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol. Its structure features a butan-2-yl group attached to a 2,4-dimethoxyphenylmethyl moiety, which is significant for its interactions with biological targets.

The biological activity of (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to various biochemical effects. The exact pathways depend on the biological context in which the compound is studied.

Antibacterial Activity

Research indicates that (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine exhibits antibacterial properties. It has been tested against both gram-positive and gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics.

Table 1: Antibacterial Efficacy Against Various Strains

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Mycobacterium smegmatisHigh

Cytotoxicity

In vitro studies have shown that the compound has cytotoxic effects on cancer cell lines. For instance, it demonstrated significant inhibition rates against lung adenocarcinoma (A549) and breast cancer (MCF-7) cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineInhibition Rate (%)IC50 (μM)
A54999.938.99
MCF7100.398.26
DU14599.937.89
HepG299.986.92

Case Studies

  • Antitumor Activity : A study investigated the compound's effects on various cancer cell lines using the MTT assay, revealing potent antitumor activity with IC50 values lower than those of established chemotherapeutic agents like Sunitinib .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor was explored in studies focusing on its structural similarity to biologically active amines, suggesting possible therapeutic applications in enzyme-related diseases.

Research Applications

The compound serves as a building block in organic synthesis and is explored for its potential therapeutic applications in medicine. Its unique structural features allow for diverse chemical reactions, including oxidation and substitution reactions, which are essential in developing new pharmaceuticals.

Q & A

Basic: What are the standard synthetic routes for (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine?

The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution between a 2,4-dimethoxybenzyl chloride derivative and butan-2-ylamine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like toluene or dichloromethane. Catalysts such as palladium or copper may enhance reaction efficiency, and inert atmospheres (N₂/Ar) are often employed to prevent oxidation . Post-synthesis purification via column chromatography or recrystallization ensures high purity for downstream applications.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.2 ppm), and amine-related signals.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₂₁NO₂: theoretical 223.1572, observed 223.1574).
  • Infrared (IR) Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-O bonds (1250 cm⁻¹) from methoxy groups .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst Screening : Transition metals like Pd/C or CuI enhance coupling efficiency in aryl-amine bond formation.
  • Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation.
  • In Situ Monitoring : Techniques like TLC or HPLC track reaction progress and intermediate stability .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity).
  • Purity Verification : Use HPLC to confirm >95% purity, as impurities can skew results.
  • Structural Confirmation : Re-examine stereochemistry (e.g., chiral centers via chiral HPLC) and tautomeric forms .

Advanced: What methodologies assess the environmental fate of this compound?

Adopt a tiered approach:

  • Abiotic Studies : Hydrolysis/photolysis experiments under controlled pH/UV conditions.
  • Biotic Studies : Aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines).
  • Ecotoxicity Screening : Daphnia magna or algae growth inhibition tests.
  • Analytical Tools : LC-MS/MS quantifies degradation products in soil/water matrices .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Core Modifications : Replace methoxy groups with halogens or alkyl chains to probe electronic effects.
  • Side-Chain Variations : Substitute butan-2-yl with cyclopropylmethyl or benzyl groups to assess steric impact.
  • Biological Assays : Compare IC₅₀ values across analogs in enzyme inhibition (e.g., monoamine oxidases) or receptor binding assays .

Basic: What purification methods ensure high-purity product isolation?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts.
  • Recrystallization : Use ethanol/water mixtures for crystalline product recovery.
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure .

Advanced: How to investigate enzymatic interactions of this compound?

  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates (e.g., Amplex Red for oxidase activity).
  • Docking Simulations : Use AutoDock Vina to predict binding modes in enzyme active sites.
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine
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(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine

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